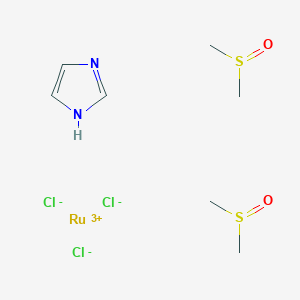

Mer-rucl3(dmso)2Im

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mer-rucl3(dmso)2Im: is a coordination compound with the molecular formula C7H16Cl3N2O2RuS2 and a molecular weight of 431.773 g/mol . This compound is known for its unique structure, which includes a ruthenium center coordinated to three chloride ions, two dimethyl sulfoxide (DMSO) molecules, and one imidazole ligand. It has a boiling point of 257°C at 760 mmHg and a flash point of 145°C .

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of Mer-rucl3(dmso)2Im typically involves the reaction of ruthenium trichloride with dimethyl sulfoxide and imidazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:

RuCl3+2DMSO+Imidazole→this compound

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反应分析

Types of Reactions:

Oxidation: Mer-rucl3(dmso)2Im can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.

Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where one or more ligands (e.g., chloride, DMSO, or imidazole) are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Ligand exchange can be facilitated by using or under mild conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes.

科学研究应用

Antitumor Activity

Research has demonstrated that mer-RuCl3(DMSO)2Im exhibits significant antitumor activity against various solid tumors. In a study involving mouse models with different types of tumors, including Lewis lung carcinoma and B16 melanoma, this compound was compared with other ruthenium complexes. The results indicated that while This compound was less effective than Na[trans-RuCl4(DMSO)Im], it still showed promise in reducing tumor growth and extending survival time in treated mice .

Key Findings:

- Efficacy: Although less potent than some alternatives, it contributes to tumor growth reduction.

- Mechanism: The compound acts as a prodrug that is reduced to active ruthenium(II) species, which are responsible for its biological effects .

Mechanistic Insights

The mechanism of action for This compound involves its reduction to ruthenium(II), which interacts with cellular components leading to apoptosis in cancer cells. This activation-by-reduction hypothesis suggests that the compound can be activated within the biological environment, enhancing its therapeutic potential .

Synthesis and Characterization

The synthesis of This compound involves coordination chemistry techniques that allow for the stable incorporation of DMSO and imidazole ligands. These ligands play crucial roles in solubilizing the compound and enhancing its biological availability.

Synthesis Method:

- Starting Materials: Ruthenium(III) chloride is reacted with DMSO and imidazole under controlled conditions.

- Characterization Techniques: The synthesized complex is characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm the coordination environment and stability of the complex .

Comparative Analysis of Ruthenium Complexes

To better understand the applications of This compound , it is beneficial to compare it with other related ruthenium complexes known for their anticancer properties.

| Compound | Structure Type | Antitumor Activity | Solubility | Mechanism of Action |

|---|---|---|---|---|

| This compound | Ruthenium(III) | Moderate | Poor | Reduction to Ru(II), apoptosis induction |

| Na[trans-RuCl4(DMSO)Im] | Ruthenium(III) | High | Good | Prodrug activation, reduced metastasis |

| KP1019 (trans-RuCl4(Ind)2) | Ruthenium(III) | High | Excellent | Fast binding to serum proteins, apoptosis |

Case Studies

Several studies have documented the effects of This compound on solid tumors. For instance, Sava et al. reported that this compound significantly reduced lung metastases in treated mice compared to untreated controls. The study highlighted its potential as a therapeutic agent against metastasizing tumors .

作用机制

The mechanism by which Mer-rucl3(dmso)2Im exerts its effects involves its interaction with biological macromolecules such as DNA and proteins. The ruthenium center can form coordination bonds with these molecules, leading to structural changes and functional inhibition . The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity, as it can generate reactive oxygen species (ROS) that induce cellular damage.

相似化合物的比较

- Tris(2,2’-bipyridine)ruthenium(II) chloride

- Ruthenium(III) chloride

- Ruthenium(II) tris(acetylacetonate)

Comparison:

Mer-rucl3(dmso)2Im is unique due to its specific coordination environment, which includes both DMSO and imidazole ligands. This unique structure imparts distinct catalytic and biological properties compared to other ruthenium complexes. For example, Tris(2,2’-bipyridine)ruthenium(II) chloride is primarily used in photochemical applications , while Ruthenium(III) chloride is a common precursor in various synthetic reactions . Ruthenium(II) tris(acetylacetonate) is known for its use in catalysis but lacks the specific biological activity observed in this compound.

属性

CAS 编号 |

141624-71-7 |

|---|---|

分子式 |

C7H16Cl3N2O2RuS2 |

分子量 |

431.8 g/mol |

IUPAC 名称 |

1H-imidazole;methylsulfinylmethane;ruthenium(3+);trichloride |

InChI |

InChI=1S/C3H4N2.2C2H6OS.3ClH.Ru/c1-2-5-3-4-1;2*1-4(2)3;;;;/h1-3H,(H,4,5);2*1-2H3;3*1H;/q;;;;;;+3/p-3 |

InChI 键 |

UWISOYRVSMYUPP-UHFFFAOYSA-K |

SMILES |

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |

规范 SMILES |

CS(=O)C.CS(=O)C.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Ru+3] |

同义词 |

mer-RuCl3(DMSO)2Im trichlorobis(dimethylsulfoxide)imidazoleruthenium(III) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。